molecular formula C27H24N2O3 B2965806 2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 897617-74-2

2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2965806
CAS RN: 897617-74-2
M. Wt: 424.5
InChI Key: IKCFABJSXMJLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule, likely belonging to the class of compounds known as quinolines or benzoyl compounds . Quinolines are aromatic compounds that contain a benzene ring fused to a pyridine ring. Benzoyl compounds are those containing a benzoyl functional group, which consists of a carbonyl group (C=O) bonded to a phenyl group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 4H-3,1-benzothiazin-4-ones, can be synthesized from anthranilic acid derivatives . The synthesis process often involves the introduction of diverse substituents at various positions on the molecule .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray single crystal diffraction analysis . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the types and lengths of chemical bonds, and the overall chemical composition .

Scientific Research Applications

Proteolytic Enzyme Research

Proteolytic enzymes, also known as proteases, play a crucial role in biological processes and the life-cycle of many pathogens . The compound could be used to study the inhibition or modulation of these enzymes, which is vital in understanding various diseases and developing new pharmaceuticals.

Molecular Biology Techniques

In molecular biology, the synthesis of Klenow fragments, peptide synthesis, and digestion of unwanted proteins during nucleic acid purification are essential techniques . This compound could be used in the development of new reagents or protocols that improve the efficiency and specificity of these processes.

Cell Culturing and Tissue Dissociation

The compound may have applications in cell culturing and tissue dissociation . By affecting the activity of proteolytic enzymes, it could help in optimizing the preparation of cell cultures and tissues for research, which is fundamental in both basic and applied biological sciences.

Recombinant Protein Production

In the production of recombinant proteins, the removal of affinity tags from fusion proteins is a critical step . The compound could be involved in the design of novel cleavage agents that allow for more precise and controlled protein purification.

Structural Studies

Understanding the structure-function relationships of proteins is key to many research fields. This compound could be used in structural studies to explore these relationships, potentially leading to breakthroughs in drug design and protein engineering .

Proteomics

Proteolytic digestion of proteins is a vital part of proteomics, which involves the large-scale study of proteins, particularly their structures and functions . The compound could be used to develop new methods or improve existing ones for protein digestion, enhancing the accuracy and depth of proteomic analysis.

properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-3-19-10-12-20(13-11-19)26(31)23-16-29(17-25(30)28-21-7-5-4-6-8-21)24-14-9-18(2)15-22(24)27(23)32/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCFABJSXMJLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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